molecular formula C11H13NO B8807958 3,3,6-Trimethylindolin-2-one

3,3,6-Trimethylindolin-2-one

Cat. No.: B8807958
M. Wt: 175.23 g/mol
InChI Key: JYAKYUXJICYFKK-UHFFFAOYSA-N
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Description

3,3,6-Trimethylindolin-2-one is a substituted indolinone derivative characterized by three methyl groups at positions 3, 3, and 6 of the indole scaffold. Indolin-2-one derivatives are widely studied for their structural diversity and applications in medicinal chemistry, materials science, and organic synthesis. This compound’s methyl substitutions confer unique steric and electronic properties, influencing its reactivity, solubility, and biological activity.

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

3,3,6-trimethyl-1H-indol-2-one

InChI

InChI=1S/C11H13NO/c1-7-4-5-8-9(6-7)12-10(13)11(8,2)3/h4-6H,1-3H3,(H,12,13)

InChI Key

JYAKYUXJICYFKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(C(=O)N2)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:
  • Synthetic Efficiency: The Ni-catalyzed method for 3,3,6-trimethylindolin-2-one achieves moderate yields (64%), comparable to other indolinones synthesized via column chromatography (e.g., 69% for compound 3e ).
  • Steric Effects : The isobutyl group in 3-isobutyl-1,3,6-trimethylindolin-2-one introduces significant steric bulk compared to the simpler methyl substitutions in the parent compound .

Physicochemical Properties

  • Molecular Weight and Lipophilicity :

    • This compound (MW: ~207 g/mol) has higher lipophilicity than 3,3-dimethylindolin-2-one (MW: 161.2 g/mol) due to the additional methyl group at C6 .
    • The methoxy-substituted derivative (compound 3e) exhibits increased polarity, as evidenced by its lower R$_f$ in TLC .
  • Thermal Stability: Methyl groups generally enhance thermal stability. The 3,3,6-trimethyl derivative’s stability is comparable to other trimethylated indolinones but lower than halogenated derivatives (e.g., 6-bromo analog), which benefit from stronger C–Br bonds .

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